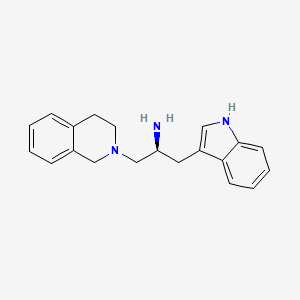
(2S)-1-(1H-indol-3-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(1H-indol-3-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-amine is a complex organic compound that features both an indole and a tetrahydroisoquinoline moiety. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1H-indol-3-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-amine typically involves multi-step organic synthesis. One possible route could involve:
Formation of the Indole Moiety: Starting from a suitable precursor like tryptamine, the indole ring can be constructed through Fischer indole synthesis.
Construction of the Tetrahydroisoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Coupling of the Two Moieties: The final step would involve coupling the indole and tetrahydroisoquinoline moieties through a suitable linker, such as a propan-2-amine group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the tetrahydroisoquinoline moiety, potentially converting it to a fully saturated isoquinoline.
Substitution: Both the indole and tetrahydroisoquinoline moieties can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce fully saturated isoquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, (2S)-1-(1H-indol-3-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds containing indole and tetrahydroisoquinoline moieties are often studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, anti-cancer, or neuroprotective effects.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. For example, it might be explored as a lead compound in drug discovery programs targeting specific diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to materials or enhance the efficiency of catalytic processes.
作用機序
The mechanism of action of (2S)-1-(1H-indol-3-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-amine would depend on its specific biological target. Generally, compounds with indole and tetrahydroisoquinoline moieties can interact with various molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways and lead to therapeutic effects.
類似化合物との比較
Similar Compounds
(S)-1-(1H-indol-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine: Similar structure but with an ethan-1-amine linker.
®-1-(1H-indol-3-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-amine: Enantiomer of the compound .
1-(1H-indol-3-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine: Similar structure but with a propan-1-amine linker.
Uniqueness
The uniqueness of (2S)-1-(1H-indol-3-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-amine lies in its specific stereochemistry and the presence of both indole and tetrahydroisoquinoline moieties. This combination of features can result in unique biological activities and chemical reactivity, making it a valuable compound for research and development.
特性
IUPAC Name |
(2S)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c21-18(11-17-12-22-20-8-4-3-7-19(17)20)14-23-10-9-15-5-1-2-6-16(15)13-23/h1-8,12,18,22H,9-11,13-14,21H2/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGJRFMSEVYXJY-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CC3=CNC4=CC=CC=C43)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C[C@H](CC3=CNC4=CC=CC=C43)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














